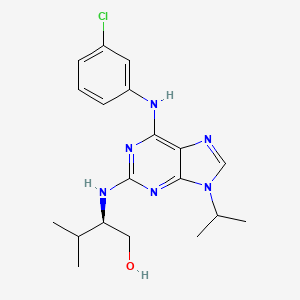

Purvalanol A

Übersicht

Beschreibung

Purvalanol A ist ein potenter und selektiver Inhibitor von cyclin-abhängigen Kinasen (CDKs). Es gehört zur Klasse der 6-Aminopurin-organischen Verbindungen, die durch eine Purinstruktur mit einer Aminogruppe an Position 6 gekennzeichnet sind. This compound hat in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, Apoptose zu induzieren und den Zellzyklus in Krebszellen zu arretieren, erhebliche Aufmerksamkeit erlangt .

Herstellungsmethoden

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 6-Chlorpurin mit verschiedenen Reagenzien umfasst, um die gewünschten funktionellen Gruppen einzuführen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

N-Alkylierung: 6-Chlorpurin wird mit einem geeigneten Alkylierungsmittel umgesetzt, um die Isopropylgruppe an Position 9 einzuführen.

Aminierung: Die resultierende Verbindung wird dann einer Aminierung unterzogen, um die Aminogruppe an Position 6 einzuführen.

Hydroxylierung: Die Verbindung wird weiter hydroxyliert, um die Hydroxylgruppe an Position 2 einzuführen.

Chlorierung: Schließlich wird die Verbindung chloriert, um die Chloroanilinogruppe an Position 3 einzuführen.

Wissenschaftliche Forschungsanwendungen

Purvalanol A hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: this compound wird intensiv für seine Fähigkeit untersucht, Apoptose zu induzieren und den Zellzyklus in Krebszellen zu arretieren. .

Zellzyklusstudien: Als CDK-Inhibitor wird this compound verwendet, um die Regulation des Zellzyklus und die Rolle von CDKs bei der Zellzyklusprogression zu untersuchen.

Signaltransduktion: This compound wird verwendet, um die Signalwege zu untersuchen, die an Zellüberleben und Apoptose beteiligt sind, insbesondere diejenigen, die von CDKs und Cyclinen vermittelt werden.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer CDK-Inhibitoren mit potenziellen therapeutischen Anwendungen.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch kompetitive Hemmung der ATP-Bindungsstellen von CDKs. Diese Hemmung verhindert die Phosphorylierung von CDK-Substraten, was zu einer Zellzyklusarretierung und Apoptose führt. Die primären molekularen Ziele von this compound umfassen CDK1/Cyclin B, CDK2/Cyclin A, CDK2/Cyclin E, CDK4/Cyclin D1 und CDK5-p35 . Durch die Hemmung dieser CDKs stört this compound den Zellzyklus in den G1- und G2-Phasen, was letztendlich zum Zelltod führt .

Wirkmechanismus

Mode of Action

Purvalanol A triggers apoptosis by causing cell cycle arrest in cancer cells . It inhibits CDKs, thereby arresting cells in G1 and G2 phases of the cell cycle . This inhibition of CDKs disrupts the normal progression of the cell cycle, leading to cell death .

Biochemical Pathways

This compound affects the polyamine catabolic pathway, which is crucial for cell cycle progress . It induces the upregulation of polyamine catabolic enzymes spermidine/spermine N1-acetyltransferase (SSAT), polyamine oxidase (PAO), and spermine oxidase (SMO), leading to the production of toxic by-products that induce apoptosis in cancer cells .

Pharmacokinetics

It is known that this compound inhibits the abcb1 transporter, which can affect the drug’s absorption, distribution, metabolism, and excretion (adme) properties . This inhibition can potentially increase the intracellular retention of this compound, enhancing its bioavailability .

Result of Action

This compound has a strong apoptotic potential. It induces apoptosis in a caspase-dependent manner in MCF-7 estrogen receptor-positive breast cancer cells, while MDA-MB-231 (ER−) cells are less sensitive to the drug . Furthermore, Bcl-2 overexpressed cells are more resistant to this compound-mediated apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a PAO/SMO inhibitor can prevent this compound-induced apoptosis . Additionally, the drug’s efficacy can be affected by the cellular environment, such as the presence of other signaling molecules and the expression levels of its target proteins .

Biochemische Analyse

Biochemical Properties

Purvalanol A interacts with various CDKs and cyclins, forming a stoichiometric complex necessary for the CDK subunit to gain its protein kinase activity . It acts through competitive inhibition of ATP binding, inhibiting CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK4/cyclin D1, and CDK5-p35 .

Cellular Effects

This compound has been shown to induce apoptosis in MCF-7 estrogen receptor positive breast cancer cells . It triggers apoptosis by causing cell cycle arrest, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CDKs and cyclins, leading to enzyme inhibition or activation, and changes in gene expression . It competes with ATP for binding, thereby inhibiting the activity of various CDK/cyclin complexes .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to induce changes in cell function, including apoptosis in cancer cells

Dosage Effects in Animal Models

It is known that it has a potent effect on cell cycle progression and apoptosis in cancer cells .

Metabolic Pathways

This compound is involved in the regulation of the cell cycle, interacting with various enzymes and cofactors in the CDK/cyclin pathway

Transport and Distribution

It is known to be cell-permeable , suggesting it can readily cross cell membranes.

Subcellular Localization

This compound is known to interact with CDKs and cyclins, which are typically localized in the nucleus of the cell

Vorbereitungsmethoden

Purvalanol A can be synthesized through a multi-step process involving the reaction of 6-chloropurine with various reagents to introduce the desired functional groups. The synthetic route typically involves the following steps:

N-Alkylation: 6-chloropurine is reacted with an appropriate alkylating agent to introduce the isopropyl group at position 9.

Amination: The resulting compound is then subjected to amination to introduce the amino group at position 6.

Hydroxylation: The compound is further hydroxylated to introduce the hydroxyl group at position 2.

Chlorination: Finally, the compound is chlorinated to introduce the chloroanilino group at position 3.

Analyse Chemischer Reaktionen

Purvalanol A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Hydroxylgruppen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Purvalanol A wird häufig mit anderen CDK-Inhibitoren verglichen, wie zum Beispiel:

Roscovitin: Ein weiterer potenter CDK-Inhibitor mit einem ähnlichen Wirkmechanismus.

Flavopiridol: Ein Breitband-CDK-Inhibitor, der mehrere CDKs angreift.

Olomoucin: Ein CDK-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichen hemmenden Wirkungen auf CDKs.

Die Einzigartigkeit von this compound liegt in seiner hohen Selektivität für bestimmte CDKs und seiner Fähigkeit, Apoptose durch Aktivierung polyaminer katabolischer Wege zu induzieren .

Eigenschaften

IUPAC Name |

(2R)-2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN6O/c1-11(2)15(9-27)23-19-24-17(22-14-7-5-6-13(20)8-14)16-18(25-19)26(10-21-16)12(3)4/h5-8,10-12,15,27H,9H2,1-4H3,(H2,22,23,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXCMJLOPOFPBT-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175553 | |

| Record name | Purvalanol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212844-53-6 | |

| Record name | Purvalanol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212844-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purvalanol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212844536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purvalanol A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Purvalanol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PURVALANOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP483E75C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

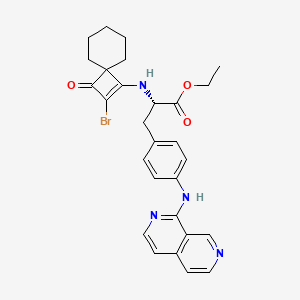

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester](/img/structure/B1683696.png)

![Acetic acid, 2-[[(1r,2r,3as,9as)-1-[(3r)-3-cyclohexyl-3-hydroxypropyl]-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1h-benz[f]inden-5-yl]oxy]-](/img/structure/B1683703.png)

![(2S)-1-[(2S)-2-acetamido-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropan-2-yl]amino]-](/img/structure/B1683705.png)

![[(1R,2S,3aR,9aR)-2-hydroxy-1-[3-hydroxy-3-(oxan-4-yl)propyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl] ethaneperoxoate](/img/structure/B1683707.png)

![6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683715.png)

![8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile](/img/structure/B1683716.png)

![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)